

P2X4 Receptor Signaling in Microglia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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Executive Summary

The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a critical player in microglia-mediated neuroinflammation and associated pathologies, most notably neuropathic pain.[1][2] Upregulated in activated microglia, the P2X4R initiates a complex signaling cascade that culminates in the release of brain-derived neurotrophic factor (BDNF), leading to neuronal hyperexcitability.[3][4] This guide provides an in-depth examination of the P2X4R signaling pathway in microglia, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support research and therapeutic development in this area.

The Core P2X4 Receptor Signaling Pathway in Microglia

Under pathological conditions such as peripheral nerve injury, microglia in the central nervous system become activated.[5] This activation is characterized by a significant upregulation of P2X4R expression. The binding of extracellular ATP, released from damaged neurons and other cells, to the microglial P2X4R is the initiating event in a signaling cascade with profound downstream consequences.





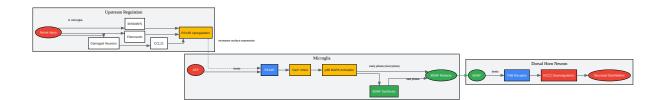


Activation of the P2X4R, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the microglia. This rise in intracellular calcium is a pivotal event, triggering the activation of p38 mitogen-activated protein kinase (p38 MAPK). The activation of the p38 MAPK pathway initiates two distinct phases of BDNF release: an initial rapid release of preexisting BDNF stores within minutes, followed by a sustained phase of de novo BDNF synthesis and release that peaks around 60 minutes after stimulation.

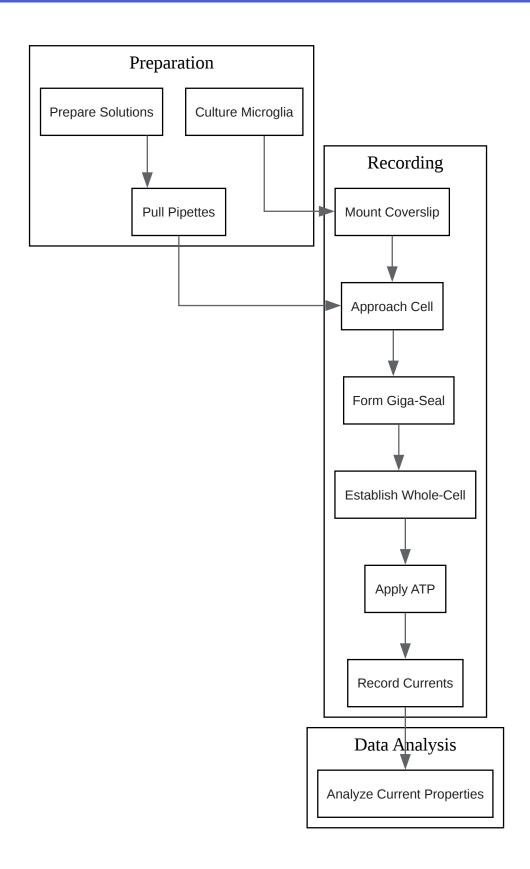
The released BDNF then acts on tropomyosin receptor kinase B (TrkB) receptors located on dorsal horn neurons. This interaction leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2), disrupting the chloride ion gradient across the neuronal membrane. The consequence of this altered ion homeostasis is a reduction in the efficacy of GABAergic and glycinergic inhibitory neurotransmission, leading to a state of neuronal disinhibition and contributing to the central sensitization that underlies neuropathic pain.

Signaling Pathway Diagram









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- To cite this document: BenchChem. [P2X4 Receptor Signaling in Microglia: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371809#p2x4-receptor-signaling-pathway-in-microglia]

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